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Compound of Interest

Compound Name: 3,5-Dimethylisatoic anhydride

CAS No.: 56934-87-3

Cat. No.: B1337559

Get Quote

Executive Summary
3,5-Dimethylisatoic anhydride (3,5-DMIA) is a specialized reagent used for the selective

acylation of nucleophiles (primary amines in proteins; 2'-hydroxyls in RNA). Unlike standard

isatoic anhydride or highly reactive SHAPE reagents (e.g., NMIA, 1M7), the 3,5-dimethyl

substitution pattern (positions 6 and 8 on the benzoxazine ring) introduces specific steric and

electronic constraints.

Key Characteristic: The electron-donating methyl groups reduce the electrophilicity of the

anhydride carbonyls, resulting in slower reaction kinetics compared to unsubstituted analogs.

This trade-off yields higher labeling specificity and enhanced hydrolytic stability, making 3,5-

DMIA ideal for time-resolved studies or labeling in complex aqueous buffers where rapid

hydrolysis is a liability. Upon reaction with amines, it yields stable, fluorescent anthranilamide

adducts.
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The labeling efficiency of 3,5-DMIA is defined by the competition between aminolysis (desired

labeling) and hydrolysis (reagent degradation).

Nucleophilic Attack: The unprotonated amine (R-NH₂) attacks the electrophilic C4 carbonyl of

the anhydride ring.

Ring Opening: The heterocyclic ring opens, releasing CO₂ (decarboxylation).

Product Formation: A stable 2-amino-3,5-dimethyl-N-alkylbenzamide linkage is formed. This

adduct is fluorescent (typically Ex ~310-330 nm, Em ~410-430 nm).

Structural Impact on Efficiency
Electronic Effect: The methyl groups at positions 3 and 5 (relative to the anthranilic acid

precursor; positions 6 and 8 on the ring) are electron-donating (+I effect). This stabilizes the

carbonyl carbon, increasing the activation energy for nucleophilic attack.

Steric Effect: The methyl group at position 8 (ortho to the ring nitrogen) creates steric

hindrance near the reaction center.

Result:Lower Reactivity = Higher Specificity. 3,5-DMIA preferentially labels highly accessible,

unprotonated amines (low pKa) and is less prone to non-specific "over-labeling" compared to

NMIA.
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Caption: Kinetic competition between productive acylation (labeling) and non-productive

hydrolysis.
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Experimental Protocol: Protein Amine Labeling
Objective: Covalent labeling of surface-exposed lysine residues or N-termini for fluorescence

detection.

Materials
Reagent: 3,5-Dimethylisatoic anhydride (Solid). Store desiccated at 4°C.

Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Critical: Water initiates immediate

degradation.

Reaction Buffer: 50 mM HEPES or Bicine, pH 8.0 – 9.0. Note: Avoid Tris or Glycine during

labeling (primary amines act as scavengers).

Quencher: 1 M Tris-HCl (pH 8.0) or 1 M Glycine.

Workflow
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Step Action Critical Technical Note

1. Stock Prep

Dissolve 3,5-DMIA in

anhydrous DMSO to 50–100

mM.

Prepare immediately before

use. Reagent half-life in DMSO

is long, but moisture degrades

it.

2. Protein Prep
Adjust protein to 1–5 mg/mL in

Reaction Buffer.

Ensure pH is > pKa of N-

terminus (~8.0) for N-terminal

specificity, or >8.5 for Lysines.

3. Labeling

Add 3,5-DMIA stock to protein

(Final: 1–5 mM). Maintain <5%

DMSO (v/v).

Molar Excess: Use 10x–50x

molar excess over target

amines to drive kinetics

against hydrolysis.

4. Incubation
Incubate at 25°C or 37°C for

60–120 mins.

3,5-DMIA reacts slower than

isatoic anhydride. Shorter

times yield lower efficiency.

5. Quenching

Add Quencher to a final

concentration of 50–100 mM.

Incubate 15 min.

Scavenges unreacted

anhydride to prevent non-

specific labeling during

downstream processing.

6. Purification

Desalt via dialysis, size-

exclusion spin column, or

HPLC.

Essential to remove

hydrolyzed reagent (3,5-

dimethylanthranilic acid) which

may fluoresce weakly.

Data Analysis: Calculating Labeling Efficiency
Efficiency (

) is quantified by the Degree of Labeling (DOL), measured via UV-Vis absorbance or Mass
Spectrometry.

UV-Vis Method
Use the Beer-Lambert Law. You must determine the extinction coefficient (
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) of the 3,5-dimethylanthraniloyl fluorophore (typically

).

Correction Factor: If the fluorophore absorbs at 280 nm (protein peak), correct

:

Factors Affecting Efficiency
Factor

Impact on 3,5-DMIA
Efficiency

Recommendation

pH

High pH increases amine

nucleophilicity but also

hydrolysis rate.

Optimal balance: pH 8.5.

Below pH 7.5, efficiency drops

significantly.

Temperature
Higher T increases reaction

rate.

Use 37°C to overcome the

steric hindrance of the methyl

groups.

Solvent
DMSO stabilizes the reagent;

Water degrades it.

Minimize aqueous exposure

time before mixing.

Advanced Application: RNA SHAPE
While less common than NMIA, 3,5-DMIA can be used for SHAPE (Selective 2'-hydroxyl

Acylation analyzed by Primer Extension) to probe RNA structure.

Logic: The bulky methyl groups make 3,5-DMIA a "slow" SHAPE reagent. It effectively filters

out fast conformational fluctuations, capturing a time-averaged structural state.

Protocol Adjustment:

Incubation: Extend to 45–60 minutes (vs. 5–10 min for 1M7).

Concentration: Higher concentrations (up to 10 mM) may be required due to lower

reactivity with the secondary hydroxyls of RNA.
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Issue Probable Cause Corrective Action

Low Labeling Yield
1. Hydrolysis of stock.2. pH too

low.3. Insufficient time.

1. Use fresh anhydrous

DMSO.2. Increase buffer pH to

8.5.3. Extend incubation to 2

hours.

Precipitation
Reagent insolubility in

aqueous buffer.

Add reagent slowly with

vortexing; do not exceed 5-

10% DMSO final

concentration.

High Background
Non-specific hydrophobic

binding of hydrolyzed acid.

Perform rigorous

desalting/buffer exchange

post-reaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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